21-Hydroxyeplerenone
概要
説明
21-Hydroxy Eplerenone is a metabolite of Eplerenone, which is a selective aldosterone receptor antagonist. Eplerenone is primarily used in the treatment of chronic heart failure and hypertension. The compound works by blocking the binding of aldosterone to its receptor, thereby reducing blood pressure and preventing cardiovascular damage .
作用機序
Target of Action
21-Hydroxyeplerenone is a major metabolite of the mineralocorticoid receptor antagonist eplerenone . The primary target of this compound is the mineralocorticoid receptor . This receptor plays a crucial role in regulating electrolyte balance and blood pressure .
Mode of Action
this compound, like eplerenone, binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS) . This interaction inhibits the negative regulatory feedback of aldosterone on renin secretion .
Biochemical Pathways
The biochemical pathway affected by this compound involves the renin-angiotensin-aldosterone-system (RAAS). By blocking the binding of aldosterone to the mineralocorticoid receptor, this compound disrupts the RAAS, leading to sustained increases in plasma renin and serum aldosterone .
Pharmacokinetics
this compound is formed from eplerenone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of this compound are influenced by the activity of this enzyme .
Result of Action
The action of this compound results in the disruption of the RAAS, leading to sustained increases in plasma renin and serum aldosterone . This can lead to improved survival of patients with symptomatic heart failure and reduced blood pressure .
Action Environment
The action of this compound is influenced by the activity of the CYP3A4 enzyme . Environmental factors that affect the activity of this enzyme, such as the presence of other drugs metabolized by CYP3A4, can influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
21-Hydroxyeplerenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cytochrome P450 3A5 (CYP3A5), which preferentially converts eplerenone into this compound . This interaction is crucial as it determines the metabolic fate of eplerenone in the body. Additionally, this compound binds to mineralocorticoid receptors, thereby inhibiting the binding of aldosterone and preventing its physiological effects .
Cellular Effects
This compound influences various cellular processes, particularly in cardiovascular cells. It has been shown to block the nongenomic effects of aldosterone on the sodium-proton exchanger (NHE1) activity and intracellular calcium levels in vascular smooth muscle cells . This inhibition leads to reduced vasoconstriction and improved vascular function. Furthermore, this compound affects cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3-K) pathway, which plays a role in cellular growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mineralocorticoid receptors, thereby blocking the effects of aldosterone . This binding prevents aldosterone from inducing sodium reabsorption in epithelial tissues and reduces its pathological effects in nonepithelial tissues such as the heart and blood vessels . Additionally, this compound inhibits the activity of CYP3A4 and CYP3A5 enzymes, which are involved in its own metabolism . This inhibition can lead to increased levels of this compound in the body, enhancing its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of aldosterone-induced cellular responses, indicating its potential for chronic therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks aldosterone-induced hypertension and reduces cardiac fibrosis . At higher doses, this compound can cause adverse effects such as hyperkalemia and renal dysfunction . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The metabolic pathway involves the hydroxylation of eplerenone to form this compound, which is then further metabolized to inactive metabolites . This metabolic process is crucial for the elimination of the compound from the body and determines its pharmacokinetic properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins such as P-glycoprotein, which facilitates its efflux from cells . Additionally, the compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and effectiveness of this compound.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on mineralocorticoid receptors . The compound does not appear to undergo significant post-translational modifications that would target it to specific organelles. Its interaction with cytoplasmic proteins and enzymes is critical for its biological activity and therapeutic potential .
準備方法
The preparation of 21-Hydroxy Eplerenone involves several synthetic routes. One common method includes the dehydration reaction of 17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-11alpha,17beta-dihydroxy-3-oxo-gamma-lactone-7-methyl ester in the presence of phosphorous pentachloride and boron trihalide. This reaction yields 17alpha-pregn-4,9(11)-diene-7alpha,21-dicarboxylic acid-17beta-hydroxyl-3-oxo-gamma-lactone and 7-methyl ester, which is then subjected to epoxidation to obtain Eplerenone . Industrial production methods focus on optimizing yield and purity, often achieving product purity of up to 99.5% .
化学反応の分析
21-Hydroxy Eplerenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
21-Hydroxy Eplerenone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of aldosterone receptor antagonists.
Biology: It is used to study the effects of aldosterone on cellular processes.
Medicine: It is used in the development of new treatments for hypertension and heart failure.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
類似化合物との比較
21-Hydroxy Eplerenone is structurally similar to other aldosterone antagonists such as Spironolactone and Canrenone. it is more selective for the mineralocorticoid receptor and has fewer side effects related to androgen and progesterone receptors. This selectivity makes it a preferred choice for patients with heart failure and hypertension .
Similar Compounds
- Spironolactone
- Canrenone
- Drospirenone
These compounds share similar mechanisms of action but differ in their selectivity and side effect profiles.
特性
IUPAC Name |
methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCONGKEWSYBKD-NBACNWMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334678-67-0 | |
Record name | 21-Hydroxyeplerenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-HYDROXYEPLERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。